Computational Target Prediction: Unique Activity Fingerprint for Signal Transduction and Kinase Inhibition
In silico prediction using the PASS algorithm (Prediction of Activity Spectra for Substances) reveals a distinct biological activity spectrum for [2-(2-Chlorophenyl)pyridin-3-yl]methanol [1]. The compound exhibits a high probability of acting as a signal transduction pathways inhibitor (Pa 0.718) and a protein kinase inhibitor (Pa 0.620) [1]. These computational predictions are specific to the unique 2D structural descriptor of this scaffold and may not directly translate to closely related positional isomers (e.g., [5-(2-chlorophenyl)pyridin-3-yl]methanol, CAS 887974-03-0) or regioisomers (e.g., [6-(2-chlorophenyl)pyridin-3-yl]methanol, CAS 887974-37-0) without independent validation due to differences in electronic distribution and steric fit.
| Evidence Dimension | Predicted Biological Activity Probability (Pa) |
|---|---|
| Target Compound Data | Signal transduction pathways inhibitor: Pa = 0.718; Protein kinase inhibitor: Pa = 0.620 |
| Comparator Or Baseline | Baseline: No predicted activity (Pa ~0.0). Comparator positional isomers lack comparable reported PASS data for this specific assay panel. |
| Quantified Difference | Pa values >0.7 for signal transduction inhibition; Pa >0.6 for kinase inhibition, indicating high probability of activity compared to baseline. |
| Conditions | PASS Online computational prediction based on structure-activity relationship analysis of a training set of >250,000 biologically active compounds. |
Why This Matters
Procurement of this specific isomer is justified for kinase or signal transduction inhibitor screening campaigns, as generic substitution with a different regioisomer risks complete loss of target engagement predicted for this scaffold.
- [1] Table 7 PASS prediction for the activity of the title compound. Sci Rep. 2025. DOI: 10.1038/s41598-025-27674-7 View Source
